Nirvanol is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 with anticonvulsant activities . It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) . .
An integrated assessment of the toxicity of xenobiotics, taking into account their metabolites, should include an assessment of the toxicity of a mixture of the parent compound, its metabolites, a wide range of toxic effects, side effects, and possible actions on undesirable molecular targets . .
Nirvanol is a metabolite of mephenytoin . A sensitive method using enantiospecific liquid chromatography/tandem mass spectrometry detection for the quantitation of S- and R-mephenytoin as well as its metabolites S- and R-nirvanol and S- and R-4’-hydroxymephenytoin in plasma and urine has been developed and validated .
Nirvanol is a potent and selective inhibitor of CYP2C19 . It has been used in in vitro studies with suspended human hepatocytes . The (+)-N-3-benzylnirvanol and (−)-N-3-benzylphenobarbital are highly potent and selective inhibitors of CYP2C19 that are likely to prove generally useful for screening purposes during early phases of drug metabolism studies with new chemical entities .
Nirvanol is used in the treatment of chorea . Chorea is a neurological disorder characterized by jerky involuntary movements affecting especially the shoulders, hips, and face.
Nirvanol is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 with anticonvulsant activities . It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .
These trials would be necessary to ensure the safety and efficacy of Nirvanol in these new applications .
Nirvanol, chemically known as 5-ethyl-5-phenylhydantoin, is an active metabolite of mephenytoin, a compound widely used for its anticonvulsant properties. Its chemical formula is and it belongs to the hydantoin class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. Nirvanol exhibits significant biological activity, particularly in the treatment of seizure disorders and other neurological conditions.
These reactions are essential for understanding Nirvanol's metabolism and interactions within biological systems.
Nirvanol exhibits notable anticonvulsant activity. Studies have shown that it effectively blocks the tonic extensor phase in seizure models, demonstrating its efficacy in controlling seizures. The effective dosage (ED50) for Nirvanol has been reported to be 23 mg/kg at 30 minutes post-administration and 30 mg/kg at 2 hours, indicating a relatively potent effect compared to its precursor, mephenytoin . Additionally, Nirvanol has been associated with a condition termed "nirvanol sickness," which shares similarities with serum sickness, including fever and rash .
The synthesis of Nirvanol typically involves the following methods:
Nirvanol interacts with various biochemical pathways:
Understanding these interactions is crucial for optimizing therapeutic regimens involving Nirvanol.
Several compounds share structural similarities with Nirvanol, notably:
Compound Name | Chemical Structure | Key Properties |
---|---|---|
Mephenytoin | 3-methyl-5-ethyl-5-phenylhydantoin | Precursor to Nirvanol; used as an anticonvulsant |
Phenobarbital | C12H12N2O3 | Barbiturate; sedative and anticonvulsant properties |
Barbital | C8H12N2O3 | Another barbiturate; used for sedation and anticonvulsant effects |
Nirvanol's uniqueness lies in its specific metabolic pathway from mephenytoin and its distinct profile of biological activities, particularly in relation to seizure management and potential side effects like nirvanol sickness .
Irritant